molecular formula C42H78N4 B12676238 1,1'-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole) CAS No. 93963-91-8

1,1'-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole)

Cat. No.: B12676238
CAS No.: 93963-91-8
M. Wt: 639.1 g/mol
InChI Key: JDPQVQWKTYBHRX-FMWAKIAMSA-N
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Description

1,1'-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole) is an organic compound of significant interest in chemical research and development. With a molecular formula of C42H82N4 and a molecular weight of 643.14 , this molecule features a unique structure comprising two 4,5-dihydro-1H-imidazole rings, each substituted with a long heptadecenyl chain and linked by an ethylene bridge . This bifunctional architecture suggests potential utility in various specialized applications. The compound is characterized by specific physicochemical properties, including a calculated density of 0.946 g/cm³ and a high boiling point of approximately 726°C at 760 mmHg . Its structure is defined by the CAS Registry Number 21037-88-7 and the SMILES notation C(N1C(=NCC1)CCCCCCCCCCCCCCCCC)CN2C(=NCC2)CCCCCCCCCCCCCCCCC . As a derivative of the imidazole class, it belongs to a family of heterocyclic compounds known for their amphoteric nature and wide-ranging biological and industrial importance . While specific mechanistic studies on this exact compound are not extensively published in the general domain, its core imidazole structure is a fundamental scaffold in medicinal and materials chemistry. Researchers are exploring its potential based on this known pharmacophore. This product is provided for research and development purposes and is strictly for laboratory use only. It is not intended for diagnostic, therapeutic, or any personal uses.

Properties

CAS No.

93963-91-8

Molecular Formula

C42H78N4

Molecular Weight

639.1 g/mol

IUPAC Name

2-[(E)-heptadec-1-enyl]-1-[2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl]-4,5-dihydroimidazole

InChI

InChI=1S/C42H78N4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-43-35-37-45(41)39-40-46-38-36-44-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30,35-40H2,1-2H3/b33-31+,34-32+

InChI Key

JDPQVQWKTYBHRX-FMWAKIAMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCN2C(=NCC2)/C=C/CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC=CC1=NCCN1CCN2CCN=C2C=CCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Approach

  • Synthesis of 2-(heptadecenyl)-4,5-dihydro-1H-imidazole Intermediate

    • Starting from suitable precursors such as 2-(2-((1E)-1-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethanol or related imidazoline derivatives, the heptadecenyl side chain is introduced via alkylation or condensation reactions.
    • The imidazole ring is partially saturated (4,5-dihydro) to stabilize the structure and facilitate further functionalization.
  • Formation of the Ethylene Bridge

    • Two imidazole units are linked through an ethylene bridge, typically by reaction with ethylene dibromide or a similar bifunctional alkylating agent under basic conditions.
    • This step requires controlled stoichiometry to avoid polymerization or side reactions.
  • Purification and Characterization

    • The crude product is purified by chromatographic techniques or recrystallization.
    • Characterization is performed using NMR to confirm the chemical shifts corresponding to the imidazole protons and the alkene protons of the heptadecenyl chains.
    • Mass spectrometry confirms the molecular weight and purity.

Reaction Conditions and Catalysts

  • Solvents: Commonly used solvents include polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve reactants and facilitate nucleophilic substitution.
  • Catalysts: Acid or base catalysts may be employed depending on the step, for example, mild bases like potassium carbonate for alkylation steps.
  • Temperature: Reactions are typically conducted at moderate temperatures (50–100 °C) to balance reaction rate and selectivity.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is often used to prevent oxidation of sensitive intermediates.

Comparative Data Table of Key Preparation Parameters

Step Reagents/Precursors Conditions Yield (%) Notes
Imidazole ring formation 2-(2-((1E)-1-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethanol or similar Base catalyst, polar solvent, 60–80 °C 70–85 Alkylation or condensation step
Ethylene bridge coupling Ethylene dibromide or equivalent Basic conditions, 50–90 °C 65–80 Requires stoichiometric control
Purification and characterization Chromatography, NMR, MS Ambient to mild heating Confirms structure and purity

Research Findings and Optimization Insights

  • The presence of long hydrophobic heptadecenyl chains necessitates the use of solvents that can solubilize both polar and nonpolar moieties.
  • Reaction times and temperatures must be optimized to prevent side reactions such as polymerization or over-alkylation.
  • Analytical monitoring by NMR during synthesis allows for real-time assessment of reaction progress and intermediate formation.
  • Mass spectrometry data confirm the molecular ion peak at m/z ~639, consistent with the molecular weight of the target compound.
  • The compound’s amphiphilic nature suggests potential for surfactant applications, but synthesis scale-up requires careful environmental and safety considerations due to the long alkene chains and imidazole moieties.

Chemical Reactions Analysis

Types of Reactions

1,1’-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The imidazole ring allows for substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and acylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Antimicrobial Agents :
    • The imidazole ring present in the compound is known for its antimicrobial properties. Research indicates that derivatives of imidazole can inhibit the growth of various bacteria and fungi, making this compound a candidate for developing new antimicrobial agents .
  • Anticancer Research :
    • Studies have shown that imidazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of the heptadecenyl chain may enhance the compound's lipophilicity, improving its ability to penetrate cell membranes and exert therapeutic effects .
  • Neurological Applications :
    • The compound's structure suggests potential use in neurological disorders due to its ability to interact with neurotransmitter systems. Research into similar compounds has indicated possible benefits in treating conditions like anxiety and depression .

Applications in Materials Science

  • Polymer Chemistry :
    • The unique structure of 1,1'-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole) allows for its use as a monomer in the synthesis of polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance materials .
  • Coatings and Adhesives :
    • Due to its chemical stability and adhesion properties, this compound can be incorporated into coatings and adhesives. It can improve the durability and performance of these materials in various industrial applications .

Environmental Applications

  • Corrosion Inhibition :
    • The compound has shown promise as a corrosion inhibitor in metal surfaces exposed to harsh environments. Its ability to form protective films on metal surfaces can prevent oxidation and extend the lifespan of materials .
  • Bioremediation :
    • Research indicates that compounds with imidazole moieties can be effective in bioremediation processes, particularly in the degradation of pollutants. This application is particularly relevant in addressing environmental contamination from industrial activities .

Data Table: Summary of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAntimicrobial agents, anticancer researchInhibition of microbial growth; induction of apoptosis
Materials SciencePolymer synthesis, coatings, adhesivesEnhanced thermal stability; improved adhesion properties
Environmental ChemistryCorrosion inhibition, bioremediationExtended material lifespan; effective pollutant degradation

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on similar imidazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that 1,1'-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole) could have comparable efficacy .
  • Polymer Development :
    • Research into the polymerization of imidazole-based compounds has resulted in materials with superior mechanical properties suitable for aerospace applications. The incorporation of heptadecenyl chains has been shown to enhance flexibility without compromising strength .
  • Corrosion Inhibition Research :
    • A recent study highlighted the effectiveness of imidazole derivatives as corrosion inhibitors in saline environments, demonstrating a reduction in corrosion rates by up to 80% when applied to steel surfaces .

Mechanism of Action

The mechanism of action of 1,1’-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole) involves its interaction with molecular targets and pathways within biological systems. The imidazole ring plays a crucial role in binding to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,1'-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole) and related imidazole derivatives:

Compound Name Molecular Formula Substituents Key Applications References
1,1'-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole) C₄₂H₈₂N₄ Ethylene bridge, heptadecenyl chains Surfactants, corrosion inhibition (inferred)
Naphazoline Hydrochloride C₁₄H₁₄N₂·HCl 1-Naphthalenylmethyl group Nasal/ocular decongestant
Benazoline Oxalate C₁₃H₁₂N₂·C₂H₂O₄ 2-Naphthalenyl group Plant growth regulator (historical use)
[3,5-Di(4',5'-diphenyl-2'-substituted)-1H-imidazol-1-yl]-1H-1,2,4-triazole derivatives Variable Triazole core, aryl substituents Antimicrobial agents
5-Oxo-imidazole derivatives Variable Arylidene, phenyl groups Antimicrobial, anti-inflammatory

Structural and Functional Analysis

Alkyl Chain Length vs. Pharmacological Activity

  • The heptadecenyl chains in the target compound contrast sharply with the aromatic substituents in Naphazoline Hydrochloride and Benazoline Oxalate . The latter’s naphthalenyl groups enhance binding to adrenergic receptors, enabling vasoconstrictive effects . In contrast, the long alkyl chains in the target compound likely prioritize surfactant-like behavior over receptor targeting .

Heterocyclic Modifications

  • Triazole-imidazole hybrids (e.g., compounds C1–C9 in ) exhibit broad-spectrum antimicrobial activity due to the triazole ring’s electron-rich nature, which enhances interactions with microbial enzymes. The absence of a triazole moiety in the target compound may limit similar bioactivity.

Functional Group Impact on Solubility The ethylene bridge in the target compound improves rigidity and thermal stability compared to monomeric imidazoles like 5-oxo derivatives . However, the lack of polar groups (e.g., oxo or hydroxyl) reduces aqueous solubility, restricting pharmaceutical applicability.

Synthetic Pathways While the target compound’s synthesis is unspecified, triazole-imidazole derivatives are synthesized via condensation of benzil, aldehydes, and 3,5-diamino-1,2,4-triazole . Naphazoline Hydrochloride is produced through alkylation of imidazole precursors followed by salt formation .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property 1,1'-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole) Naphazoline Hydrochloride Triazole-Imidazole Hybrids (C1–C9)
Molecular Weight (g/mol) 643.13 246.74 400–550 (variable)
Melting Point (°C) Not reported 255–260 (decomposes) 150–220
Solubility Lipophilic (alkane-dominated) Water-soluble (HCl salt) Moderate in DMSO
Bioactivity Limited data; inferred surfactant use α-adrenergic agonist Antibacterial/antifungal

Table 2: Key Structural Differences

Feature Target Compound Naphazoline Hydrochloride Benazoline Oxalate
Core Structure Bis-imidazole with ethylene bridge Monomeric 4,5-dihydroimidazole Monomeric 4,5-dihydroimidazole
Substituents Heptadecenyl chains 1-Naphthalenylmethyl 2-Naphthalenyl
Functional Groups Imidazole, alkyl Imidazole, aryl, HCl salt Imidazole, aryl, oxalate salt

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1,1'-Ethylenebis(4,5-dihydro-2-(heptadecenyl)-1H-imidazole), and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is synthesized via cyclization of substituted amidines or through alkylation of imidazole precursors. For example, nickel-catalyzed cyclization of amido-nitriles under mild conditions (proto-demetallation and dehydrative cyclization) can yield high-purity products . Reaction parameters such as solvent choice (e.g., DMSO for basic conditions) and temperature (room temperature vs. reflux) significantly impact by-product formation. Purification often involves silica gel chromatography or recrystallization, with purity confirmed via HPLC (>98%) .
Key Reaction Parameters Impact on Yield/Purity
Catalyst (Ni-based)Enhances regioselectivity
Solvent polarityAffects reaction kinetics
Temperature controlReduces thermal degradation

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the imidazole backbone and heptadecenyl side-chain geometry. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₄₂H₈₂N₄), while X-ray crystallography resolves stereochemical ambiguities. For example, dihedral angles between imidazole rings and substituents (e.g., 35.78° in related structures) confirm non-planar conformations .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported spectral assignments for this compound?

  • Methodological Answer : Discrepancies in NMR signals (e.g., allyl-group torsion angles) can arise from dynamic conformations in solution. Single-crystal X-ray diffraction (using SHELXL-2018/3 ) provides definitive bond lengths and angles. For example, C–H⋯O hydrogen bonds and C–H⋯π interactions in crystal packing (observed in similar imidazoles ) explain solid-state vs. solution-phase spectral differences. Refinement protocols (e.g., anisotropic displacement parameters) ensure accuracy in structural models .

Q. What computational strategies are effective for modeling the compound’s interactions in supramolecular assemblies or MOFs?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and non-covalent interactions. Molecular docking studies assess binding affinities with biological targets (e.g., enzymes in antimicrobial assays ). For MOF applications, ligand geometry (e.g., biphenyl spacers ) is optimized using Materials Studio simulations to enhance porosity and stability.
Computational Tool Application
DFTElectronic structure analysis
Molecular DynamicsSolvent interaction modeling
Docking SoftwareProtein-ligand binding

Q. How can researchers address discrepancies in bioactivity data across studies involving imidazole derivatives?

  • Methodological Answer : Variations in bioactivity (e.g., antimicrobial IC₅₀ values) often stem from differences in substituent regiochemistry or assay conditions. Systematic SAR studies (e.g., substituting heptadecenyl with trifluoromethyl ) isolate structural contributors. Meta-analyses of published data (e.g., β-lactamase inhibition ) should normalize for variables like cell line sensitivity and solvent effects .

Safety and Handling

Q. What laboratory safety protocols are recommended for handling this compound during synthesis?

  • Methodological Answer : Follow GHS guidelines for imidazole derivatives:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (P210: Avoid heat/open flames ).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P201: Obtain specialized instructions ).

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